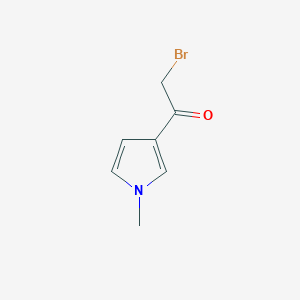

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Description

Properties

CAS No. |

220270-63-3 |

|---|---|

Molecular Formula |

C7H8BrNO |

Molecular Weight |

202.05 g/mol |

IUPAC Name |

2-bromo-1-(1-methylpyrrol-3-yl)ethanone |

InChI |

InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |

InChI Key |

YRELCDYVYXDYBH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=C1)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone

- Starting Material: 1-(1-methyl-1H-pyrrol-3-yl)ethanone

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents

- Solvent: Commonly dichloromethane or other inert organic solvents

- Conditions: Controlled temperature (often 0 °C to room temperature) to avoid over-bromination or side reactions

- Mechanism: Electrophilic bromination at the alpha position of the ethanone carbonyl group, facilitated by the enol or enolate form of the ketone.

Alternative Synthetic Route: Direct Alkylation and Bromination

- Step 1: Methylation of pyrrole nitrogen to form 1-methylpyrrole derivatives, often using methyl iodide (MeI) in the presence of a base such as potassium tert-butoxide (t-BuOK).

- Step 2: Acylation of the methylated pyrrole at the 3-position with acetylating agents to form 1-(1-methyl-1H-pyrrol-3-yl)ethanone.

- Step 3: Bromination of the ethanone alpha position as described above to yield the target compound.

Industrial and Laboratory Scale Considerations

- Batch Reactors: Large-scale synthesis typically employs batch reactors with optimized temperature and reagent addition rates to maximize yield and minimize by-products.

- Continuous Flow Reactors: Emerging methods use continuous flow technology to improve reaction control, safety, and scalability.

- Purification: The product is isolated by standard techniques such as extraction, crystallization, and column chromatography to achieve high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Br2 or NBS | NBS preferred for milder, selective bromination |

| Solvent | Dichloromethane, chloroform, or acetonitrile | Solvent choice affects reaction rate and selectivity |

| Temperature | 0 °C to room temperature | Low temperature reduces side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Workup | Quenching with sodium bisulfite or water | Removes excess bromine |

| Purification | Column chromatography or recrystallization | Ensures removal of impurities |

Research Findings and Data

- Yield: Reported yields for bromination steps range from 70% to 85%, depending on reagent purity and reaction control.

- Physical Properties: The compound is typically isolated as a white to off-white solid with melting points around 110–120 °C.

- Spectroscopic Data: Characterization by NMR, IR, and mass spectrometry confirms the structure, with key signals including the alpha-bromo ketone carbonyl stretch (~1700 cm⁻¹) and characteristic pyrrole ring protons.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alpha-bromination of ethanone | 1-(1-methyl-1H-pyrrol-3-yl)ethanone | Br2 or NBS, DCM, 0 °C to RT | 70–85 | Most common, straightforward |

| Methylation + Acylation + Bromination | 1H-pyrrole derivatives + MeI + acetylating agents | t-BuOK, MeI, then bromination with Br2 or NBS | 65–80 | Multi-step, allows control over substitution |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone group serves as a reactive site for nucleophilic substitution. This reactivity is exploited in synthesizing derivatives through reactions with amines, thiols, and alkoxides.

Example : Reaction with pyrrole derivatives (Table 1)

In a study by Karousis et al., 2-bromo-1-(2-aminophenyl)ethan-1-one was reacted with substituted pyrroles (2a–h) in DMF containing potassium carbonate to yield 1-aroylmethylpyrroles (3a–h) .

| Pyrrole Substrate | Product | R₁ | R₂ | R₃ | R₄ | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2a (CHO, H, H, H) | 3a | CHO | H | H | H | 22 | 3 | 71 |

| 2c (CHO, H, Br, H) | 3c | CHO | H | Br | H | 80 | 16 | 68 |

| 2g (CO₂Me, H, Br, Br) | 3g | CO₂Me | H | Br | Br | r.t. | 48 | 65 |

Mechanism :

-

The bromine acts as a leaving group, enabling nucleophilic attack by the pyrrole’s nitrogen.

-

The reaction proceeds via an SN₂ pathway under mild conditions (room temperature to 80°C) .

Reduction Reactions

The ketone group in the compound can be reduced to secondary alcohols using agents like sodium borohydride (NaBH₄).

Example : Reduction to ethanol derivatives

Reduction of 1-[2-(2-aminophenyl)-2-oxoethyl]-4-bromo-1H-pyrrole-2-carbaldehyde with NaBH₄ yielded racemic 1-(2-aminophenyl)-2-[4-bromo-2-(hydroxymethyl)-1H-pyrrol-1-yl]ethanol .

Conditions :

-

Solvent: Methanol

-

Temperature: Room temperature

-

Reaction Time: 1 hour

Implications :

Stability and Reactivity Considerations

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone acts as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, making it valuable for creating various derivatives.

Synthetic Pathways

The synthesis typically involves bromination processes, which can be optimized for yield and efficiency. The compound can undergo reactions such as:

- Nucleophilic substitutions

- Coupling reactions

- Formation of heterocycles

These reactions are crucial for developing pharmaceuticals and agrochemicals.

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Pyrrole derivatives |

| Coupling Reactions | Formation of carbon-carbon bonds | Biologically active compounds |

| Heterocycle Formation | Creation of complex ring structures | New drug candidates |

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with specific molecular targets.

The compound's biological efficacy can be attributed to:

- Bromine atom: Acts as a leaving group, facilitating the formation of reactive intermediates.

- Pyrrole ring: Enhances binding affinity through π-π interactions and hydrogen bonding.

Studies have shown that it may inhibit certain enzymes or pathways relevant to disease processes, although further research is necessary to fully elucidate these mechanisms.

Anticancer Activity

A study published in Organic & Biomolecular Chemistry explored the anticancer potential of various pyrrole derivatives, including those derived from this compound. The results indicated that these compounds could effectively inhibit tumor growth in vitro, showcasing their potential as therapeutic agents against cancer cells .

Antimicrobial Properties

Another investigation focused on the antimicrobial effects of brominated pyrroles. The findings suggested that compounds similar to this compound demonstrated significant activity against various bacterial strains, indicating their potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also interact with enzymes, inhibiting their activity by forming stable adducts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s reactivity and physical properties are influenced by substituents on the aromatic/heterocyclic ring. Key analogs include:

a) 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)

- Structure : Replaces the methyl-pyrrole with a fused pyrrolopyridine ring.

- Properties : Higher melting point (280–282°C) compared to the methylated analog (9b, 116–117°C), attributed to enhanced intermolecular interactions in the crystalline lattice .

- Yield : 92%, indicating efficient bromination under optimized conditions .

b) 2-Bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9c)

- Structure : Features an additional bromine at the 5-position of the pyrrolopyridine ring.

- Properties : Brown solid with a high melting point (244–245°C), likely due to increased molecular weight (C₉H₆Br₂N₂O) and halogen bonding .

- Spectroscopy : Distinct NMR signals (e.g., δ 13.00 ppm for NH) confirm hydrogen bonding and planarity .

c) 2-Bromo-1-(4-methoxyphenyl)ethanone

- Structure : Aryl group substituted with a methoxy group instead of a heterocycle.

- Applications : Widely used in Suzuki couplings and as a photoinitiator. The electron-donating methoxy group enhances stability but reduces electrophilicity compared to pyrrole derivatives .

d) 2-Bromo-1-(3-nitrophenyl)ethanone

Physical and Spectroscopic Properties

*Yield varies with substituent electronic effects and purification methods.

Stability and Handling

- Thermal Stability : Methyl-pyrrole derivatives (e.g., target compound) are less thermally stable than nitro or bromo-substituted analogs, as evidenced by lower melting points .

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a pyrrole ring, and a ketone functional group, which are critical for its biological activity.

Antioxidant Activity

Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antioxidant properties. For instance, various pyrrole derivatives have shown promising results in DPPH radical scavenging assays. The antioxidant activity of this compound is hypothesized to be comparable to other known antioxidants, potentially due to the presence of the electron-rich pyrrole moiety which enhances its reactivity with free radicals .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays against several cancer cell lines. A study found that similar pyrrole derivatives exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency .

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Bromo-1-(1-methyl-pyrrol-3-yl) | U-87 | 5.4 |

| MDA-MB-231 | 7.8 | |

| 1-Methoxypyrrole-2-carboxamide | Staphylococcus aureus | 12.0 |

Antimicrobial Activity

Pyrrole derivatives have also been reported to possess antimicrobial properties. For instance, research indicates that certain pyrrole-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 2-Bromo-1-(1-methyl-pyrrol-3-yl) | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer activity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against the U-87 cell line with an IC50 value lower than many conventional chemotherapeutic agents, suggesting its potential as an anticancer agent .

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant properties, the DPPH assay revealed that the compound demonstrated a radical scavenging ability comparable to ascorbic acid. This suggests that modifications in the pyrrole structure can enhance antioxidant efficacy, making it a candidate for further development in oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via bromination of the precursor 1-(1-methyl-1H-pyrrol-3-yl)ethanone using bromine (Br₂) in a chlorinated solvent (e.g., chloroform) at room temperature. Post-reaction, the product is washed with sodium bicarbonate and sodium thiosulfate to remove excess bromine, followed by recrystallization from diethyl ether or ethanol to enhance purity .

- Critical Parameters : Control of bromine stoichiometry (near 1:1 molar ratio) and reaction time (~30 minutes) minimizes side products. Purity is confirmed via melting point analysis (expected ~128°C) and HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are used to confirm the presence of the bromoethyl ketone group (C-Br stretch at ~550 cm⁻¹) and pyrrole ring protons (δ 6.5–7.0 ppm in ¹H NMR) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXS resolves bond lengths and angles. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing .

Q. What safety protocols are essential when handling this compound?

- PPE : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, or eye exposure .

- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents. Contaminated materials require deactivation with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How does the bromoethyl ketone group influence reactivity in substitution and reduction reactions?

- Substitution : The bromine atom acts as a leaving group, enabling nucleophilic substitution with amines or thiols in polar aprotic solvents (e.g., DMSO) at 50–80°C. Sodium amide (NaNH₂) or thiourea are common reagents .

- Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the ketone to a secondary alcohol, while catalytic hydrogenation (H₂/Pd-C) selectively removes the bromine .

- Mechanistic Insight : The electron-withdrawing pyrrole ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks .

Q. How can stability and decomposition pathways be experimentally determined?

- Thermal Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures (>200°C) and exothermic events .

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–13) via HPLC. Acidic conditions may cleave the pyrrole ring, while basic media promote dehydrohalogenation .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, reaction yields)?

- Troubleshooting : Discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallize from different solvents (e.g., Et₂O vs. ethanol) and compare DSC profiles .

- Yield Optimization : Varying bromine addition rates (dropwise vs. bulk) and reaction temperatures (0°C vs. RT) can reconcile yield differences. Kinetic vs. thermodynamic control should be assessed .

Q. What strategies are effective for elucidating reaction intermediates in complex transformations?

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., enolates during alkylation). Quench reactions at timed intervals for LC-MS analysis .

- Computational Modeling : Density functional theory (DFT) calculations (e.g., Gaussian 16) predict transition states and energetics for bromination or substitution pathways, though experimental validation is critical .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.